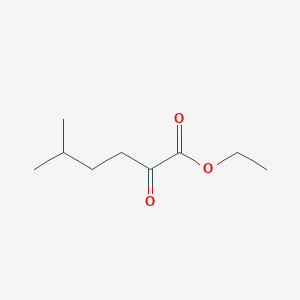
Ethyl 5-methyl-2-oxohexanoate
Descripción general
Descripción
Ethyl 5-methyl-2-oxohexanoate, also known as Ethyl 4-acetylbutyrate, is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.1950 .
Synthesis Analysis
The synthesis of Ethyl 5-methyl-2-oxohexanoate can be complex and involves multiple steps. The process often involves reducing prochiral ketones, which can be catalyzed by either isolated enzymes or whole cells that exhibit ketone-reducing activity . One strategy for in situ acetone removal in the biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate involves stripping out acetone from the reactor system by gassing the aqueous solution with humidified compressed air .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-2-oxohexanoate can be viewed using computational tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biocatalytic ketone reduction is a powerful tool for the production of chiral alcohols . This process is often used in the production of Ethyl 5-methyl-2-oxohexanoate. The reaction is dependent on cofactors, and one major task in process development is to provide an effective method for regeneration of the consumed cofactors .
Physical And Chemical Properties Analysis
Ethyl 5-methyl-2-oxohexanoate has a molecular weight of 158.197 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 207.1±8.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Synthesis of Biotin
Ethyl 5-methyl-2-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The regioselective chlorination of its derivative, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, has been successfully performed using sulfuryl chloride in methylene chloride. This process has led to the development of key compounds in biotin synthesis, such as tetradehydrobiotin esters (Zav’yalov et al., 2006).
Statin Precursor Synthesis
Ethyl 5-methyl-2-oxohexanoate is also a crucial intermediate in the synthesis of statins, which are important pharmaceutical compounds for cholesterol management. The compound's synthesis from (S)-malic acid and its subsequent highly stereoselective hydrogenation using various catalysts has been studied, enhancing the production of statins (Tararov et al., 2006).
Intermediates in Leukotriene Synthesis
Additionally, derivatives of ethyl 5-methyl-2-oxohexanoate, like methyl 5S-(benzoyloxy)-6-oxohexanoate, serve as intermediates in synthetic routes for leukotrienes, which are products of arachidonic acid metabolism and significant in inflammatory responses (Hayes & Wallace, 1990).
Mecanismo De Acción
Target of Action
Ethyl 5-methyl-2-oxohexanoate is a ketone compound . The primary targets of this compound are enzymes that can catalyze the reduction of ketones, such as alcohol dehydrogenases (ADHs) . These enzymes play a crucial role in metabolic processes, particularly in the breakdown of alcohols that can be toxic to the body.
Mode of Action
The compound interacts with its targets through a process known as biocatalytic ketone reduction . In this process, the ketone group in the compound is reduced to an alcohol group. This reaction is catalyzed by enzymes like ADHs, which use a cofactor, usually NADH or NADPH, to facilitate the reduction .
Biochemical Pathways
The reduction of the ketone group in Ethyl 5-methyl-2-oxohexanoate leads to the formation of a chiral alcohol . This process affects the metabolic pathways involving the breakdown and synthesis of alcohols and ketones. The downstream effects include the generation of energy and the production of other metabolites necessary for various biological functions.
Result of Action
The reduction of Ethyl 5-methyl-2-oxohexanoate results in the formation of a chiral alcohol . Chiral alcohols are important building blocks in the chemical and pharmaceutical industry, used in the production of various products including chemical catalysts, liquid crystals, flavors, agrochemicals, and drugs .
Action Environment
The action, efficacy, and stability of Ethyl 5-methyl-2-oxohexanoate can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the enzymes involved in its reduction . Additionally, the presence of other substances, such as inhibitors or activators of the enzymes, can also impact the compound’s action.
Safety and Hazards
Ethyl 5-methyl-2-oxohexanoate is classified as a warning signal word . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge . It is also advised to use explosion-proof equipment and wash hands and face thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 5-methyl-2-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYINUTZTGDUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-oxohexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



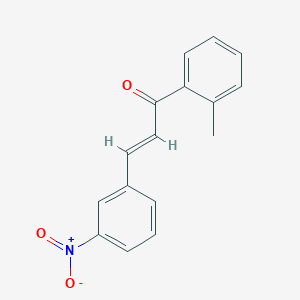
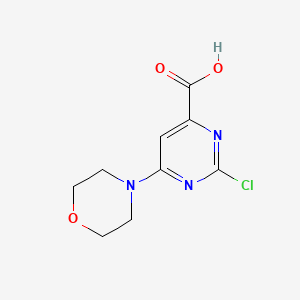
![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)
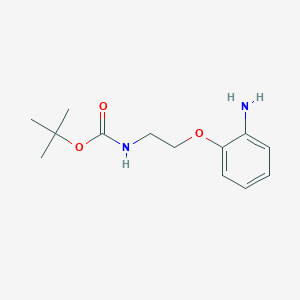
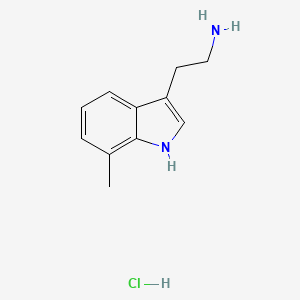
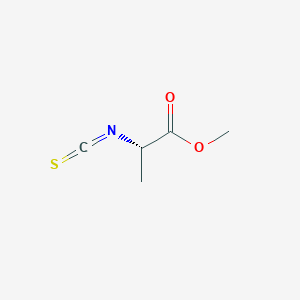
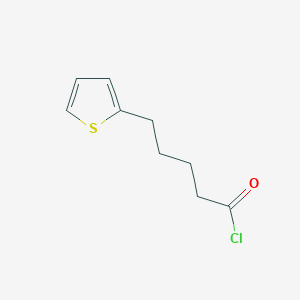



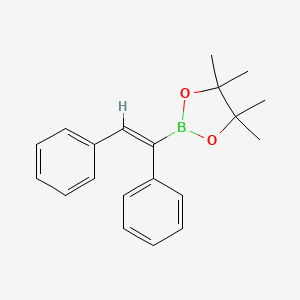
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

